Cas no 35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline)
35359-22-9 structure
Product Name:1-methyl-[1,2,4]triazolo[4,3-a]quinoline
N.o CAS:35359-22-9
MF:C11H9N3
MW:183.209261655807
CID:1476760
PubChem ID:253504
Update Time:2025-04-21
1-methyl-[1,2,4]triazolo[4,3-a]quinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-methyl-[1,2,4]triazolo[4,3-a]quinoline
- 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin
- NSC76484
- 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin
- [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-
- 1-Methyl-s-triazolo<
- 4,3-a>
- chinolin
- AC1Q4YIO
- NCIOpen2_000801
- AC1L5O9H
- MLS000736832
- 1-methyl-s-triazolo(4,3-a)quinoline
- 1-methyl[1,2,4]triazolo[4,3-a]quinoline
- ST081820
- SMR000027494
- 3-Methyl-s-triazolo<
- 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin; NSC76484; 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin; [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-; 1-Methyl-s-triazolo< 4,3-a> chinolin; AC1Q4YIO; NCIOpen2_000801; AC1L5O9H; MLS000736832; 1-methyl-s-triazolo(4,3-a)quinoline; 1-methyl[1,2,4]triazolo[4,3-a]quinoline; ST081820; SMR000027494; 3-Methyl-s-triazolo< 4,3-a> chinolin;
- VYRUZHMGBQXYTF-UHFFFAOYSA-N
- AKOS001739709
- MLS000092417
- BDBM50198451
- HMS2421M20
- CHEMBL1491707
- SR-01000523070-1
- SR-01000523070
- DTXSID50291567
- SCHEMBL11777629
- 35359-22-9
- SY357057
- NSC-76484
- MFCD01461885
- STK741651
-
- Inchi: 1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3
- Chave InChI: VYRUZHMGBQXYTF-UHFFFAOYSA-N
- SMILES: N12C(C)=NN=C1C=CC1C=CC=CC2=1
Propriedades Computadas
- Massa Exacta: 183.07977
- Massa monoisotópica: 183.08
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 219
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 30.2Ų
Propriedades Experimentais
- Densidade: 1.27
- Índice de Refracção: 1.7
- PSA: 30.19
- LogP: 2.19090
1-methyl-[1,2,4]triazolo[4,3-a]quinoline Literatura Relacionada
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel